N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide
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Overview
Description
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide is a synthetic organic compound that features a fluorophenyl group, a pyrrolidinone ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and palladium-catalyzed cross-coupling reactions.
Attachment of the Methoxybenzamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Fentanyl Analogues: Compounds with structural similarities, often used in pain management.
Uniqueness
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, differentiates it from other fluorophenyl-containing compounds.
Properties
Molecular Formula |
C18H17FN2O3 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C18H17FN2O3/c1-24-16-4-2-3-12(9-16)18(23)20-14-10-17(22)21(11-14)15-7-5-13(19)6-8-15/h2-9,14H,10-11H2,1H3,(H,20,23) |
InChI Key |
RAXNCQWJIPUQEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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